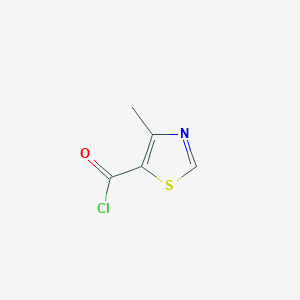

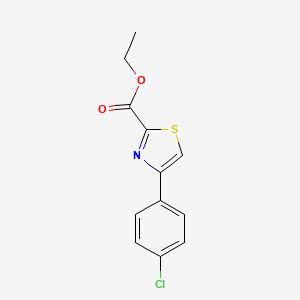

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate, or 4-chlorophenyl-1,3-thiazole-2-carboxylate, is a chemical compound of the thiazole class, which is a type of heterocyclic compound containing four atoms of carbon, one atom of nitrogen, and one atom of sulfur. It has a molecular formula of C9H7ClN2O2S and a molecular weight of 246.67 g/mol. This compound has several applications in scientific research and development, including synthesis, drug discovery, and medicinal chemistry.

科学的研究の応用

Antimicrobial Activity

Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate: has been studied for its antimicrobial properties. Thiophene derivatives, which include the compound , have shown promising results against various bacterial species. For instance, certain derivatives have exhibited activity comparable to standard drugs like ampicillin and gentamicin . This suggests potential use in developing new antimicrobial agents.

Pharmaceutical Intermediates

The compound serves as an intermediate in pharmaceutical synthesis. Its structural framework is conducive to modifications that can lead to the development of new therapeutic agents. The versatility of thiophene derivatives allows for the creation of a wide range of pharmacologically active compounds .

Antifungal Applications

In the realm of antifungal research, Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate derivatives have shown potent activity against fungi like Aspergillus fumigatus. This opens up avenues for the development of antifungal medications, particularly for resistant strains of fungi .

Diabetes Mellitus Treatment

Thiophene moieties, such as those found in Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate , are known to have applications in treating diabetes mellitus. They can be used to synthesize compounds that may act as insulin sensitizers or secretagogues, contributing to blood sugar regulation .

Anti-inflammatory and Analgesic Effects

Research has indicated that thiophene derivatives can exhibit anti-inflammatory and analgesic effects. This suggests that Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate could be a starting point for the synthesis of new pain-relief and inflammation-reducing drugs .

Cholesterol Inhibition

Thiophene derivatives have been explored for their cholesterol-lowering potential. By inhibiting cholesterol synthesis, compounds based on Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate could be beneficial in the treatment of hypercholesterolemia .

Antitumor Activity

Lastly, the compound has implications in cancer research due to its antitumor properties. Modifications of the thiophene ring, as seen in Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate , can lead to the development of novel anticancer drugs .

特性

IUPAC Name |

ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCSJMEGGOPRTDG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50503177 |

Source

|

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75680-91-0 |

Source

|

| Record name | Ethyl 4-(4-chlorophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50503177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。